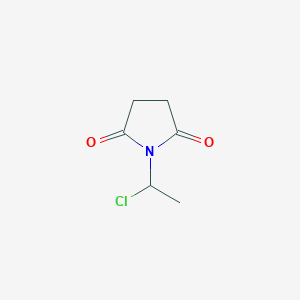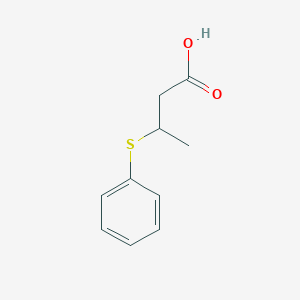
3-(Phenylthio)-butyric acid
概要
説明
3-(Phenylthio)-butyric acid is an organic compound characterized by the presence of a phenylthio group attached to a butanoic acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylthio)-butyric acid typically involves the reaction of butanoic acid derivatives with phenylthiol. One common method includes the use of 3-methyl-2-(phenylthio)butanoic acid as an intermediate . The reaction conditions often involve the use of catalysts such as palladium and silver salts, and the reactions are carried out under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
3-(Phenylthio)-butyric acid can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of this compound.
科学的研究の応用
3-(Phenylthio)-butyric acid has several applications in scientific research:
Chemistry: It is used as a ligand in catalysis and as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
作用機序
The mechanism of action of 3-(Phenylthio)-butyric acid involves its interaction with specific molecular targets. The phenylthio group can engage in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The pathways involved may include modulation of enzyme activity and interference with cellular signaling processes .
類似化合物との比較
Similar Compounds
Butanoic acid: A simple carboxylic acid with similar backbone structure but lacking the phenylthio group.
Phenylthioacetic acid: Contains a phenylthio group but with a different carbon chain length.
3-(Phenylthio)propanoic acid: Similar structure but with a shorter carbon chain.
Uniqueness
3-(Phenylthio)-butyric acid is unique due to the specific positioning of the phenylthio group on the butanoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C10H12O2S |
|---|---|
分子量 |
196.27 g/mol |
IUPAC名 |
3-phenylsulfanylbutanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-8(7-10(11)12)13-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12) |
InChIキー |
RRJPZQISWROTFP-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)SC1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-4-one](/img/structure/B8734579.png)
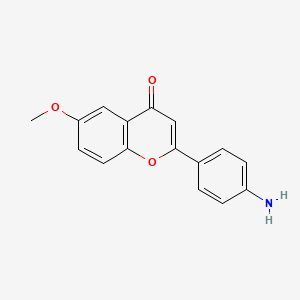
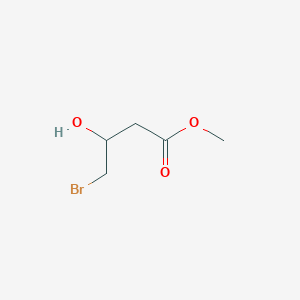
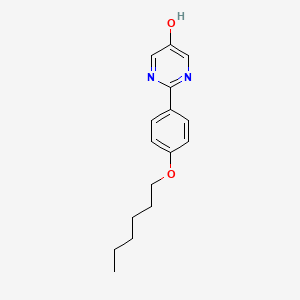
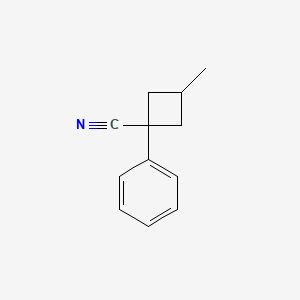
![Tert-butyl 4-[(2-oxo-2-phenylethyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B8734612.png)
![2-(4-Methoxyphenyl)-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B8734620.png)
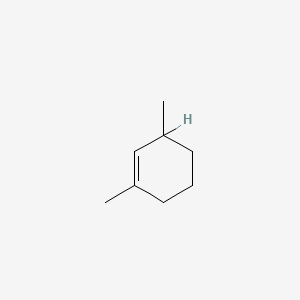
![Diethyl acetamido[(naphthalen-1-yl)methyl]propanedioate](/img/structure/B8734642.png)
![1-Methyl-1-azaspiro[4.5]decan-4-amine](/img/structure/B8734655.png)
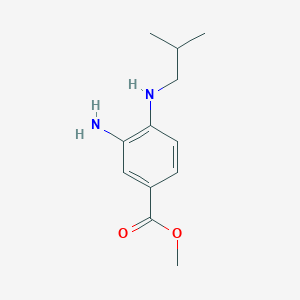
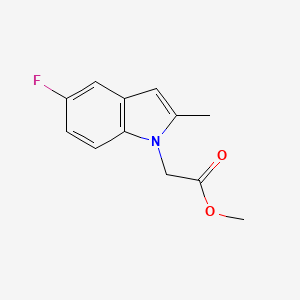
![Ethyl (s)-10-fluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B8734687.png)
